molecular formula C15H12O4 B8608383 2-[(Naphthalen-1-yl)methylidene]butanedioic acid CAS No. 103632-74-2

2-[(Naphthalen-1-yl)methylidene]butanedioic acid

Cat. No. B8608383
M. Wt: 256.25 g/mol
InChI Key: OCEJTXWZGWBSPX-UHFFFAOYSA-N
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Patent
US04656269

Procedure details

To a solution of 32.3 g of diethyl succinate and 29.0 g of 1-naphthaldehyde in 100 ml of absolute ethanol was added 10.7 g of sodium hydride (50% dispersion in mineral oil) under ice-cooling, and then the mixture was heated under reflux for 0.5 hours. To the reaction was added 230 ml of 1N-aqueous sodium hydroxide solution, and the mixture was heated under reflux for 1 hour. The reaction mixture was evaporated under reduced pressure, and water was added to the residue. The mixture was extracted with diethyl ether to remove neutral substances. The aqueous layer was acidified by adding concentrated hydrochloric acid, and extracted with diethyl ether. The ethereal layer was washed a saturated sodium chloride aqueous solution, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure. Benzene was added to the residue, and the precipitated crystals were collected by flitration to obtain 26.5 g of 2-(1-naphthylmethylene)succinic acid as yellow crystals.
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10]CC)(=[O:9])[CH2:2][CH2:3][C:4]([O:6]CC)=[O:5].[C:13]1([CH:23]=O)[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH:14]=1.[H-].[Na+].[OH-].[Na+]>C(O)C>[C:13]1([CH:23]=[C:3]([CH2:2][C:1]([OH:10])=[O:9])[C:4]([OH:6])=[O:5])[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
32.3 g
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
29 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C=O
Name
Quantity
10.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to remove neutral substances
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ethereal layer was washed a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Benzene was added to the residue
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were collected by flitration

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C=C(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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